molecular formula C7H12N4O B1527443 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide CAS No. 1340485-29-1

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1527443
CAS No.: 1340485-29-1
M. Wt: 168.2 g/mol
InChI Key: BSEXOWLJEXKYMT-UHFFFAOYSA-N
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Description

4-Amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. Pyrazole-3-carboxamide derivatives are a significant area of investigation in medicinal chemistry. For instance, research on the analogous compound FN-1501 has shown that the 1H-pyrazole-3-carboxamide structure can serve as a potent scaffold for kinase inhibition. Studies indicate that such derivatives can exhibit excellent inhibitory activity against targets like FLT3 and CDK kinases, demonstrating high antiproliferative effects in cellular assays and showing potential for the development of new therapeutics, such as for acute myeloid leukemia . Researchers are exploring these compounds for their specificity and efficacy in modulating key biological pathways. Please handle this material according to your laboratory's safety protocols.

Properties

IUPAC Name

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-5(8)6(10-9-4)7(12)11(2)3/h8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXOWLJEXKYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with β-Keto Esters or Diketones

One of the most common and effective methods for synthesizing 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide involves the cyclization of substituted hydrazines with β-keto esters or diketones under basic conditions. This approach leverages the nucleophilic attack of hydrazine derivatives on the carbonyl carbons, facilitating ring closure to form the pyrazole nucleus.

  • Reagents: Substituted hydrazines (e.g., methylhydrazine), β-keto esters (e.g., ethyl acetoacetate), bases such as sodium ethoxide.
  • Conditions: Reflux in ethanol or other suitable solvents, often under inert atmosphere to prevent oxidation.
  • Mechanism: Initial formation of hydrazone intermediates followed by intramolecular cyclization and tautomerization to yield the pyrazole ring.

Functional Group Transformations to Introduce Amino and Carboxamide Groups

Following pyrazole ring formation, further functionalization is required:

  • Amidation: Hydrolysis of ester groups to carboxylic acids, followed by amidation using amines such as dimethylamine with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the carboxamide.
  • Methylation: Introduction of N,N-dimethyl groups is typically achieved via methylation reagents or by using methylated hydrazine precursors.
  • Amino group introduction: The amino group at position 4 is generally retained or introduced through selective substitution reactions on the pyrazole ring.

Alternative Route: Cyclization of Hydrazones with α-Bromo Ketones

Another synthetic strategy involves the cyclization of hydrazones with α-bromo ketones, which can be followed by functional group modifications to install the amino and carboxamide substituents.

  • Reagents: Hydrazones derived from aldehydes or ketones, α-bromo ketones.
  • Conditions: Basic medium, reflux, often with sodium ethoxide or other bases.
  • Advantages: This route can offer better control over substitution patterns and may be more amenable to scale-up.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is optimized for large-scale production:

  • Continuous flow reactors may be employed to improve reaction efficiency, heat transfer, and reproducibility.
  • Purification: Multi-step purification including recrystallization and chromatographic techniques (e.g., silica gel chromatography) are critical to achieve high purity.
  • Quality control: Spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography are routinely used to confirm identity and purity.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Conditions Outcome/Notes
1 Cyclization of hydrazine + β-keto ester Methylhydrazine, ethyl acetoacetate, NaOEt, reflux in ethanol Formation of pyrazole ring core
2 Ester hydrolysis and amidation Acid/base hydrolysis, dimethylamine, EDCI/HOBt coupling agents Conversion to carboxamide functionality
3 Methylation Methylating agents or methylated hydrazines Installation of N,N-dimethyl groups
4 Alternative cyclization Hydrazones + α-bromo ketones, base, reflux Alternative pyrazole ring synthesis
5 Purification Recrystallization, chromatography High purity product for research/industry

Research Findings and Analytical Validation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR typically shows methyl group signals between δ 2.5–3.5 ppm, and carboxamide protons resonate around δ 6.5–8.0 ppm, confirming substitution patterns.
  • Mass Spectrometry (MS): Electrospray ionization time-of-flight (ESI-TOF) MS confirms molecular weight; for example, [M+H]+ ion at m/z 197.1 corresponds to C₈H₁₃N₅O.
  • X-ray Crystallography: Provides definitive 3D structural confirmation, including the positions of amino and carboxamide groups and hydrogen-bonding networks.

Reaction Mechanism Insights

  • The cyclization step proceeds via nucleophilic attack and ring closure, facilitated by base catalysis.
  • Amidation involves activation of carboxylic acid intermediates by coupling agents, enabling efficient amide bond formation.
  • Methylation steps are crucial for installing the N,N-dimethyl groups, impacting the compound's chemical behavior.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-Amino pyrazole derivatives have been extensively studied for their potential therapeutic effects. Key applications include:

  • Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth in HepG2 (liver cancer), HeLa (cervical cancer), and A549 (lung cancer) cells, with IC50 values indicating effective doses for inhibition .
Cell Line IC50 (µM) Effect
HepG254.25Inhibition of proliferation
HeLa38.44Inhibition of proliferation
A5490.95Induction of autophagy
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially useful for treating inflammatory diseases .

Biochemical Research

In biochemical applications, 4-amino pyrazole serves as a valuable reagent and building block in synthetic chemistry:

  • Enzyme Inhibition Studies : The compound is utilized in studies focusing on enzyme interactions, particularly those involving fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are pivotal in regulating cell proliferation and the cell cycle.
  • Buffering Agent : Due to its buffering capabilities, it is employed in cell culture and other biochemical assays, enhancing the stability of pH-sensitive reactions .

Industrial Applications

The compound's unique properties also lend themselves to various industrial uses:

  • Catalyst Development : In certain chemical processes, 4-amino pyrazole acts as a catalyst, facilitating reactions that produce more complex molecules.
  • Material Science : Its chemical structure allows for the development of new materials with specific properties tailored for applications in coatings, adhesives, and other industrial products .

Case Studies

Several case studies highlight the diverse applications of 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide:

  • Anticancer Research : A study evaluated the efficacy of various pyrazole derivatives against cancer cells. The findings indicated that compounds similar to 4-amino pyrazole showed significant cytotoxicity across multiple cancer types, suggesting a potential pathway for drug development targeting specific tumors .
  • Inflammation Models : Another investigation focused on the anti-inflammatory effects of the compound in animal models. Results demonstrated a marked reduction in inflammatory markers following treatment with 4-amino pyrazole derivatives, supporting its use in therapeutic formulations for inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal applications, it may act as an antagonist or agonist at receptor sites, influencing cellular responses and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogs from the literature:

Compound Name Substituents (Positions) Molecular Formula Notable Properties/Activities Reference
4-Amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide 4-NH₂, 3-CON(CH₃)₂, 5-CH₃ C₇H₁₂N₄O High lipophilicity; potential solubility in polar solvents
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-Cl, 4-CONH-(aryl), 3-CH₃ C₂₁H₁₅ClN₆O Antifungal/antibacterial activity; mp 133–135°C
SR141716A (Cannabinoid receptor antagonist) 5-(4-Cl-C₆H₄), 1-(2,4-Cl₂-C₆H₃), 3-CONH-piperidinyl C₂₂H₂₁Cl₃N₄O CB1 receptor antagonism; Ki = 5.6 nM
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide (5g) 5-Naphthyl, 3-CONH-(aryl), 1-SO₂CH₃ C₃₃H₃₇N₃O₆S Antioxidant properties; molecular weight = 603.24 g/mol
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide 4-Cl, 3-CON(CH₂CH₃)₂, 1-CH₂CH₃ C₉H₁₅ClN₄O Higher lipophilicity due to ethyl groups
Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 3a (5-Cl) and SR141716A (5-Cl, 2,4-Cl₂) exhibit enhanced biological activity due to EWGs stabilizing the carboxamide group . Amino vs. Halogen: The 4-amino group in the target compound may improve solubility compared to halogenated analogs (e.g., 3a, 3b), which are more lipophilic . Methyl vs. Aryl: The N,N,5-trimethyl substitution in the target compound reduces steric hindrance compared to bulky aryl-substituted derivatives (e.g., 5g) .

Physicochemical Properties

  • Spectral Data: IR Spectroscopy: The target compound lacks NO₂ stretches (seen in nitro-substituted analogs like ’s compound 21) but shows NH₂ and C=O vibrations . ¹H NMR: Methyl groups in the target compound resonate at ~2.6 ppm, comparable to methyl signals in 3a (δ 2.66 ppm) .

Biological Activity

4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and carboxamide functional groups. This compound has been investigated for its biological activities, particularly as an enzyme inhibitor and in anticancer applications. This article reviews its biological activity, including mechanisms of action, synthesis methods, and case studies highlighting its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula: C7H12N4O
  • Molecular Weight: Approximately 168.20 g/mol
  • Functional Groups: Amino group, carboxamide group, and a pyrazole ring.

The presence of these functional groups enhances the compound's reactivity and biological activity, making it a valuable candidate for further research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can bind to the active sites of various enzymes, inhibiting their activity and modulating biochemical pathways. This mechanism is crucial for its potential applications in treating diseases like cancer and inflammatory conditions.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. For instance:

  • In vitro Studies: The compound was tested against various cancer cell lines using the MTT assay. It demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Mechanistic Insights: The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . Additionally, it has been associated with apoptosis induction in A549 lung cancer cells .

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects:

  • Cytokine Inhibition: It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated cells .

Synthesis Methods

Several synthesis methods have been reported for producing this compound:

  • Conventional Methods: Traditional synthetic routes involve the reaction of appropriate pyrazole derivatives with amines and carboxylic acids under controlled conditions.
  • Modern Techniques: Recent advancements include microwave-assisted synthesis which enhances yield and reduces reaction time.

Case Studies

StudyFindings
Bouabdallah et al., 2023Reported significant cytotoxic potential against Hep-2 and P815 cancer cell lines (IC50 = 3.25 mg/mL and 17.82 mg/mL) attributed to pyrazole derivatives .
Xia et al., 2022Demonstrated that derivatives showed growth inhibitory properties with IC50 values in the low micromolar range against various tumor cell lines .
Fan et al., 2022Investigated new pyrazole derivatives that induced autophagy without apoptosis in A549 cells (IC50 = 0.95 nM) while inhibiting VEGF-induced proliferation .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled temperatures (e.g., 50–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Key steps include condensation of pyrazole precursors with carboxamide derivatives. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity is validated using HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and methyl group configurations. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. Infrared spectroscopy (IR) identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Complementary use of these techniques reduces structural ambiguity .

Q. How can researchers address solubility challenges in aqueous and organic solvents?

  • Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO for aqueous buffers) or derivatization (e.g., hydrochloride salt formation). Solvent systems like ethanol-DCM (1:1) are effective for reaction media. Pre-solubility screening via turbidity assays in PBS (pH 7.4) or simulated biological fluids is recommended .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during alkylation of the pyrazole core?

  • Methodological Answer : Competing N- vs. O-alkylation pathways may arise due to steric hindrance or pH variations. Computational modeling (DFT calculations) can predict reactive sites, while LC-MS monitors intermediate formation. Adjusting base strength (e.g., K₂CO₃ vs. NaH) and reaction time minimizes side reactions .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be reconciled?

  • Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects. Use isotopic labeling (³H/¹⁴C) to track compound degradation. Pair in vitro assays (e.g., kinase inhibition) with pharmacokinetic profiling (plasma half-life, tissue distribution) to identify bioavailability bottlenecks .

Q. What computational strategies predict binding affinities to biological targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with active sites. MD simulations (AMBER/GROMACS) assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (Kd, kon/koff) .

Q. How can regioselectivity challenges in functionalizing the pyrazole ring be overcome?

  • Methodological Answer : Directed ortho-metalation (DoM) using organometallic reagents (e.g., LDA) enables selective substitution. Protecting groups (e.g., Boc on the amino group) direct reactivity to specific positions. Monitor regioselectivity via <sup>15</sup>N NMR or X-ray crystallography .

Q. What strategies isolate and characterize isomeric byproducts during synthesis?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Dynamic NMR spectroscopy distinguishes rotational isomers. X-ray crystallography provides definitive structural confirmation. For tautomers, variable-temperature NMR (VT-NMR) tracks equilibrium shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
4-amino-N,N,5-trimethyl-1H-pyrazole-3-carboxamide

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